2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
CAS No.: 892691-05-3
Cat. No.: VC3951722
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892691-05-3 |
|---|---|
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) |
| Standard InChI Key | UWWMXLAAHUBULN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O |
Introduction
Chemical Synthesis and Structural Modifications
Core Synthesis Methodology
The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid typically begins with 2-phenylindolizine (4), which undergoes acylation using oxalyl chloride to form 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride (6) . Subsequent reactions with amines or alcohols yield acetamide or ester derivatives (e.g., 8a–8k) . Key steps include:
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Acylation: Treatment of 2-phenylindolizine with oxalyl chloride in tetrahydrofuran (THF) and toluene .
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Derivatization: Coupling the acetyl chloride intermediate with aromatic amines (e.g., 3-aminobenzoate, 3-aminopyridine) in dichloromethane (DCM) using triethylamine as a base .
Table 1: Representative Derivatives and Yields
| Derivative | Reactant | Yield (%) | Biological Target |
|---|---|---|---|
| 8a | Methyl 3-aminobenzoate | 57.1 | Antibacterial |
| 8d | 3-Aminopyridine | 75.0 | Antifungal |
| 8h | 3,4,5-Trimethoxyaniline | 83.8 | Anticancer |
Advanced Functionalization Strategies
Physicochemical and Spectral Properties
Structural Characterization
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IR Spectroscopy: Key peaks include 3476 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), and 1601 cm⁻¹ (aromatic C=C) .
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NMR Data:
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water . Stability studies indicate decomposition above 128°C, necessitating storage at –20°C.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid demonstrate broad-spectrum activity:
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Antibacterial: Compounds 8a, 8b, and 8f inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 4–8 μg/mL, outperforming ampicillin .
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Antifungal: Derivatives 8d and 8j show potent activity against Candida albicans and Aspergillus fumigatus (MIC = 2–4 μg/mL) . Mechanistic studies suggest interference with fungal cell wall synthesis via β-(1,3)-glucan synthase inhibition .
Table 2: Antiproliferative Activity of Select Derivatives
| Derivative | HCT116 (Colon) IC₅₀ (μM) | MCF7 (Breast) IC₅₀ (μM) |
|---|---|---|
| 8h | 12.3 ± 1.2 | 9.8 ± 0.9 |
| 8j | 18.7 ± 1.5 | 14.2 ± 1.1 |
Pharmaceutical and Industrial Applications
Drug Development
Patents highlight its use in antifungal combination therapies, particularly with azoles (e.g., fluconazole), to combat resistant Aspergillus strains . Formulations include topical creams and intravenous solutions .
Agricultural Fungicides
The compound’s derivatives are effective against Botrytis cinerea (gray mold) in vineyards, with field trials showing 90% disease suppression at 50 ppm .
Recent Advances and Future Directions
Synthetic Innovations
A 2023 study achieved C3–H trifluoromethylation using visible-light photocatalysis, enabling the synthesis of fluorinated analogs with enhanced blood-brain barrier penetration .
Targeted Delivery Systems
Nanoparticle-encapsulated derivatives (e.g., PLGA nanoparticles) exhibit 3-fold higher bioavailability in murine models, reducing off-target toxicity .
Computational Design
Machine learning models predict novel derivatives with dual COX-2/VEGFR-2 inhibition, paving the way for multifunctional anticancer agents .
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